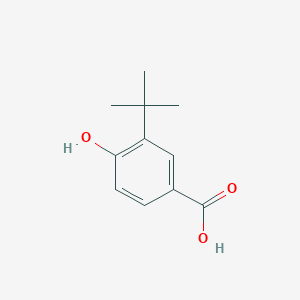

3-叔丁基-4-羟基苯甲酸

描述

3-Tert-butyl-4-hydroxybenzoic acid is a chemical compound with the empirical formula C11H14O3 and a molecular weight of 194.23 . It is a solid substance . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Synthesis Analysis

The synthesis of 3-Tert-butyl-4-hydroxybenzoic acid can be achieved under mild conditions in a cyclic process from carbon dioxide and 3,5-di-tert-butyl-4-phenol using bismuth-based C–H bond activation and CO2 insertion chemistry starting with the Bi3+ complex .Molecular Structure Analysis

The molecular structure of 3-Tert-butyl-4-hydroxybenzoic acid is represented by the SMILES stringCC(C)(C)c1cc(ccc1O)C(O)=O . The InChI representation is 1S/C11H14O3/c1-11(2,3)8-6-7(10(13)14)4-5-9(8)12/h4-6,12H,1-3H3,(H,13,14) . Physical And Chemical Properties Analysis

3-Tert-butyl-4-hydroxybenzoic acid is a solid substance . Its molecular weight is 194.23 . The compound has a SMILES string representation ofCC(C)(C)c1cc(ccc1O)C(O)=O and an InChI representation of 1S/C11H14O3/c1-11(2,3)8-6-7(10(13)14)4-5-9(8)12/h4-6,12H,1-3H3,(H,13,14) .

科学研究应用

抗应激剂合成

该化合物已被用于抗应激剂的合成 。该研究侧重于创造能够帮助减轻细胞应激损伤的分子,这对治疗应激相关疾病和增强各种生物体的应激抵抗力具有重要意义。

医药中间体

由于其化学稳定性和反应性官能团,3-叔丁基-4-羟基苯甲酸在药物合成中用作中间体 。它可用于创建具有潜在治疗作用的更复杂化合物。

漆酶抑制剂

在酶学领域,3-叔丁基-4-羟基苯甲酸的衍生物已显示出作为漆酶抑制剂的潜力 。漆酶是参与酚类化合物氧化的酶,抑制其活性对于控制食品中的酶促褐变和处理某些类型的废水具有重要意义。

抗真菌活性

研究表明,3-叔丁基-4-羟基苯甲酸衍生物具有抗真菌特性 。该应用对于开发可用于保护农作物、治疗真菌感染和保护材料免受真菌腐蚀的新型抗真菌剂至关重要。

安全和危害

作用机制

Target of Action

The primary targets of 3-Tert-butyl-4-hydroxybenzoic acid are the COX-2 and 5-LOX enzymes . These enzymes play a crucial role in the inflammatory response, and inhibiting them can lead to more effective and safer anti-inflammatory drugs .

Mode of Action

3-Tert-butyl-4-hydroxybenzoic acid interacts with its targets, the COX-2 and 5-LOX enzymes, by inhibiting their activity . This inhibition results in a decrease in the production of pro-inflammatory mediators, leading to an anti-inflammatory effect .

Biochemical Pathways

The inhibition of COX-2 and 5-LOX enzymes by 3-Tert-butyl-4-hydroxybenzoic acid affects the arachidonic acid metabolic pathway . This pathway is responsible for the production of pro-inflammatory mediators. By inhibiting the enzymes involved in this pathway, 3-Tert-butyl-4-hydroxybenzoic acid reduces the production of these mediators, thereby exerting its anti-inflammatory effects .

Pharmacokinetics

It is known that the compound is metabolized in the body, with one of the major metabolites being 3,5-di-tert-butyl-4-hydroxybenzoic acid

Result of Action

The molecular and cellular effects of 3-Tert-butyl-4-hydroxybenzoic acid’s action primarily involve the reduction of inflammation. By inhibiting the COX-2 and 5-LOX enzymes, the compound decreases the production of pro-inflammatory mediators . This leads to a reduction in inflammation and associated symptoms.

属性

IUPAC Name |

3-tert-butyl-4-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-11(2,3)8-6-7(10(13)14)4-5-9(8)12/h4-6,12H,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVFDJRIEGYDIEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=CC(=C1)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40559865 | |

| Record name | 3-tert-Butyl-4-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40559865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

66737-88-0 | |

| Record name | 3-tert-Butyl-4-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40559865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the impact of incorporating 3-Tert-butyl-4-hydroxybenzoic acid into poly(p-oxybenzoate)s (POBs)?

A1: [] Incorporating 3-Tert-butyl-4-hydroxybenzoic acid alongside 3,5-di-tert-butyl-4-hydroxybenzoic acid into POBs as a co-monomer significantly enhances the solubility of the resulting copolymers in various organic solvents. This is in contrast to homopolymers of 3-Tert-butyl-4-hydroxybenzoic acid, which exhibit poor solubility. The improved solubility is particularly notable in copolymers with a weight average molecular weight (Mw) of 20,000 and a monomer feed ratio of 40/60–50/50. These copolymers demonstrated solubility in solvents such as tetrahydrofuran, chloroform, N,N-dimethylformamide.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Triethoxy[5,5,6,6,7,7,7-heptafluoro-4,4-bis(trifluoromethyl)heptyl]silane](/img/structure/B1590839.png)